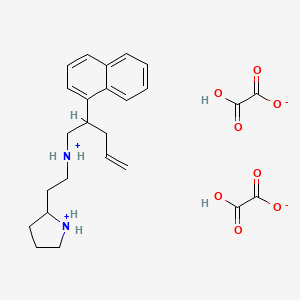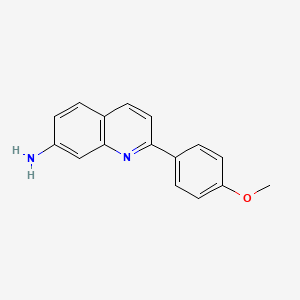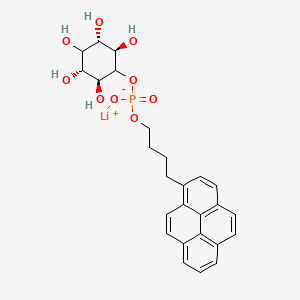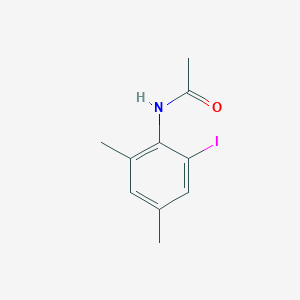
N-(2-Iodo-4,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-IODO-4,6-DIMETHYLACETANILIDE is an organic compound belonging to the class of acetanilides It is characterized by the presence of an iodine atom at the 2-position and two methyl groups at the 4- and 6-positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-4,6-DIMETHYLACETANILIDE typically involves the iodination of 4,6-dimethylacetanilide. One common method includes the use of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst . The reaction conditions are carefully controlled to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods: While specific industrial production methods for 2-IODO-4,6-DIMETHYLACETANILIDE are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-IODO-4,6-DIMETHYLACETANILIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4,6-dimethylacetanilide.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 4,6-dimethylacetanilide, while oxidation and reduction reactions can introduce or remove functional groups, respectively .
Wissenschaftliche Forschungsanwendungen
2-IODO-4,6-DIMETHYLACETANILIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-IODO-4,6-DIMETHYLACETANILIDE involves its interaction with molecular targets through its functional groups. The iodine atom and the acetanilide moiety play crucial roles in its reactivity and binding properties. The compound can participate in various chemical reactions, leading to the formation of new products that can interact with biological targets and pathways .
Vergleich Mit ähnlichen Verbindungen
4,6-DIMETHYLACETANILIDE: Lacks the iodine atom, resulting in different reactivity and applications.
2-BROMO-4,6-DIMETHYLACETANILIDE: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
2-CHLORO-4,6-DIMETHYLACETANILIDE:
Uniqueness: 2-IODO-4,6-DIMETHYLACETANILIDE is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The iodine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications .
Eigenschaften
Molekularformel |
C10H12INO |
|---|---|
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
N-(2-iodo-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
FSZMHVWXYGHQCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)

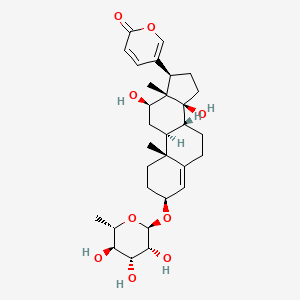
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
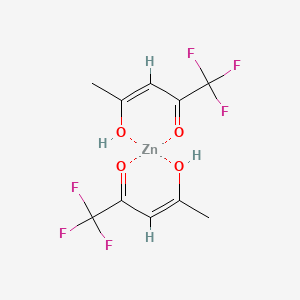
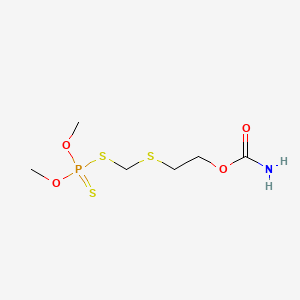
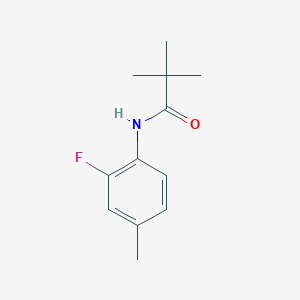
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
